molecular formula C15H17N3O4 B1279388 Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 28121-73-5

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B1279388
CAS RN: 28121-73-5
M. Wt: 303.31 g/mol
InChI Key: HGOPYEWWZGZVJI-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, is a derivative of triazaspirodecanes, which are a class of spirocyclic compounds featuring a triaza backbone. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides has been used to construct trifluoromethylated 2-azaspiro[4.5]decanes with adjacent quaternary stereocenters under mild conditions, achieving moderate to excellent yields . This method could potentially be adapted for the synthesis of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystalline structures of similar compounds have been determined using X-ray crystallography. For example, the structure of a related compound, 9-benzoyl-8-hydroxy-2-imino-6-(4-methylphenyl)-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-dione, was elucidated, which could provide insights into the structural characteristics of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .

Chemical Reactions Analysis

Spirocyclic compounds often participate in various chemical reactions due to their unique structural features. The reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine to yield triazaspiro[4.4]non-8-ene derivatives indicates that the Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate could also undergo similar reactions with nucleophiles to form new compounds .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate are not directly reported, the properties of structurally related spirocyclic compounds can be inferred. For example, the synthesis and characterization of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives have been described, which involved a series of reactions including hydride reduction, oxidative cleavage, and silylation . These studies suggest that spirocyclic compounds can exhibit a range of physical states and reactivities, which would be relevant for the analysis of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.

Scientific Research Applications

1. Synthesis and Structural Analysis

In the field of crystal engineering and supramolecular chemistry, compounds related to Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate have been synthesized and structurally analyzed. A study by Graus et al. (2010) focused on the preparation of similar cyclohexane-5-spirohydantoin derivatives and their crystallographic analysis, revealing insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).

2. Compound Libraries and Synthesis Techniques

Feliu et al. (2004) developed a compound library based on a spiropiperidine motif, including structures similar to Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. This library was prepared using SynPhase Lanterns, demonstrating the potential for efficient synthesis of diverse compound collections (Feliu et al., 2004).

3. Antimicrobial Applications

Ren et al. (2009) investigated N-halamine precursors related to Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate for their application in antimicrobial and detoxification purposes. They synthesized and bonded these compounds onto cotton fabrics, demonstrating their efficacy against bacteria like Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009).

properties

IUPAC Name

benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)6-8-18(9-7-15)14(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOPYEWWZGZVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439751
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

CAS RN

28121-73-5
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Niu, L Lin, D Zhang, K Jiang, D Weng, W Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction …
Number of citations: 3 www.sciencedirect.com

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